![molecular formula C21H30N2O3 B2790008 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477871-01-5](/img/structure/B2790008.png)
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine (DMPOP) is a synthetic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic organic compound, which is composed of a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms. DMPOP has been studied extensively in recent years due to its diverse applications in scientific research and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of cell signaling pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways. It has also been used in the study of gene expression, as well as in the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is not yet fully understood. However, it is believed that the compound binds to PI3K and inhibits its activity, resulting in the inhibition of cell proliferation and apoptosis. Additionally, this compound may also interact with ERK, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it has been found to inhibit cell proliferation and induce apoptosis in certain cell lines. Additionally, this compound has been found to modulate gene expression and to inhibit the production of proinflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to synthesize and is not toxic to mammalian cells. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There is a great potential for further research into the effects of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine. Future studies could focus on exploring its mechanism of action in more detail, as well as its potential therapeutic applications. Additionally, further research could also explore the potential of this compound as an inhibitor of other pathways, such as the Wnt/β-catenin pathway. Furthermore, further studies could also explore the potential of this compound as a tool in the development of novel therapeutic agents.
Synthesemethoden
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methyl-2-nitrophenol with dimethyl sulfate in the presence of sodium hydroxide, resulting in the formation of 4-(dimethoxymethyl)-2-nitrophenol. This intermediate is then reacted with 4-octyloxybenzaldehyde in the presence of potassium carbonate, resulting in the formation of this compound.
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-5-6-7-8-9-16-26-18-12-10-17(11-13-18)20-22-15-14-19(23-20)21(24-2)25-3/h10-15,21H,4-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJYMNVMAWTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

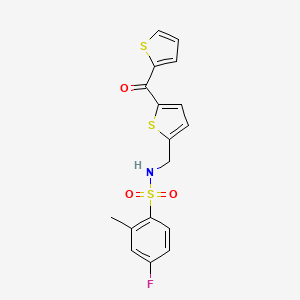
![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)
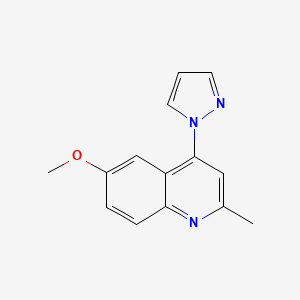
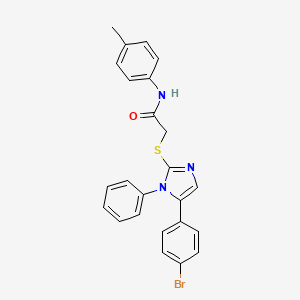
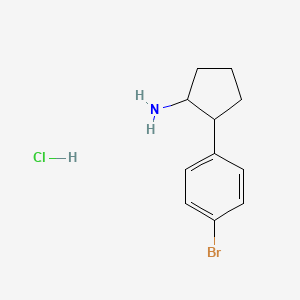
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)
![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
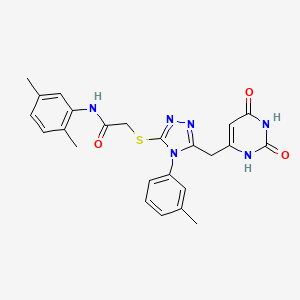
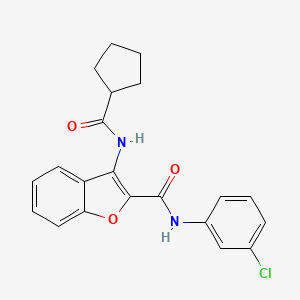
![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)

